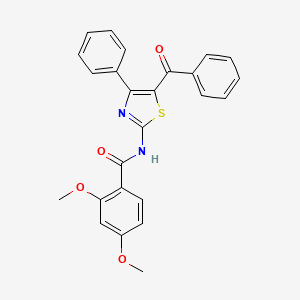

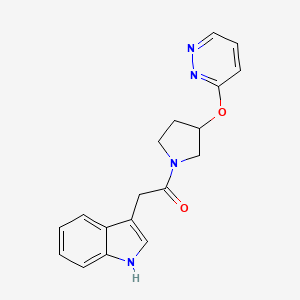

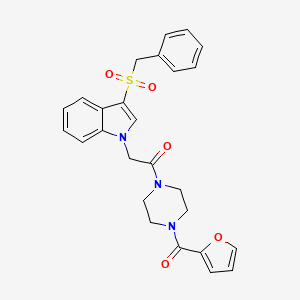

2-(1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that appears to be related to various indole and pyrrolidine derivatives. While the specific compound is not directly discussed in the provided papers, the structural motifs present in the compound, such as the indole and pyrrolidine rings, are common in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related indole derivatives has been reported using photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions . This method allows for the functionalization of the indole core and has been applied to the synthesis of natural products like vibrindole A. Although the exact synthesis of 2-(1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is not described, similar strategies involving C-H functionalization under mild conditions could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using a variety of analytical techniques, including gas chromatography–mass spectrometry, liquid chromatography coupled with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography . These techniques are essential for confirming the structure of novel synthetic compounds and ensuring the correct connectivity of the molecular framework.

Chemical Reactions Analysis

Indole derivatives are known to participate in a range of chemical reactions, often acting as key intermediates in the synthesis of complex organic molecules. The indole moiety in the compound of interest could undergo reactions similar to those described in the literature, such as Friedel-Crafts alkylation, which is a common reaction for indole functionalization . Additionally, the pyrrolidine ring could be involved in reactions typical for nitrogen-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the substituents attached to the core structure. For instance, a series of 2-pyridin-2-yl-1H-indole derivatives exhibited long-wavelength fluorescent emission, with properties sensitive to solvent polarity and pH . While the specific properties of 2-(1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone are not detailed in the provided papers, it is likely that this compound would also display unique photophysical properties and binding affinities due to its structural complexity.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Pt-Catalyzed Cyclization and Migration

Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration of pyridine propargylic alcohols and derivatives have been utilized to efficiently synthesize indolizine, pyrrolone, and indolizinone heterocycles. This method leverages readily available substrates to access highly functionalized heterocycles, demonstrating the compound's role in synthesizing complex molecular structures (Smith et al., 2007).

N-Aryl Heterocycles via Coupling Reactions

The selective N-arylation with phenylboronic acids according to the Chan-Lam procedure leads to N5-arylated imidazo[4,5-c]pyridin-4-ones, which are precursors to potent factor Xa inhibitors, illustrating the compound's utility in medicinal chemistry (Mederski et al., 1999).

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

An enantioselective organocatalytic approach has been developed for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. The process achieves high enantiopurity and structural diversity, indicating the compound's relevance in developing therapeutically valuable molecules (Chen et al., 2009).

Biological Activity and Molecular Interaction

Estrogen Receptor Binding Affinity

Novel 2-pyridin-2-yl-1H-indole derivatives have been synthesized, demonstrating long-wavelength fluorescent emission sensitive to solvent polarity and pH. These derivatives exhibit good binding affinities to the estrogen receptor, showcasing the compound's potential in developing fluorescent probes and therapeutic agents targeting estrogen receptors (Kasiotis & Haroutounian, 2006).

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands have shown good DNA binding propensity and nuclease activity, indicating the potential therapeutic applications of such complexes in targeting DNA for cancer treatment or as tools in molecular biology (Kumar et al., 2012).

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(10-13-11-19-16-5-2-1-4-15(13)16)22-9-7-14(12-22)24-17-6-3-8-20-21-17/h1-6,8,11,14,19H,7,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHPCYRTZDZBEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)

![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3008056.png)

![N-Cyclopropylbenzo[d]isothiazol-3-amine](/img/structure/B3008057.png)

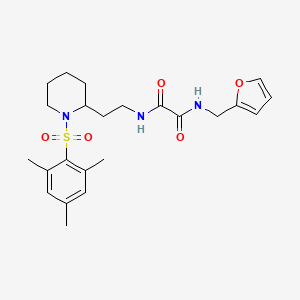

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3008060.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B3008066.png)

![N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide](/img/structure/B3008067.png)

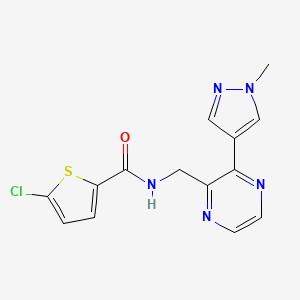

![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)